2,5-Bis(benzyloxy)benzoic acid

Overview

Description

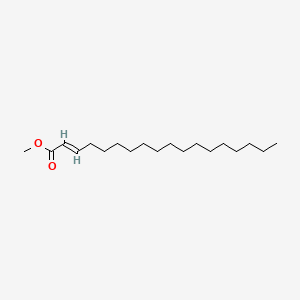

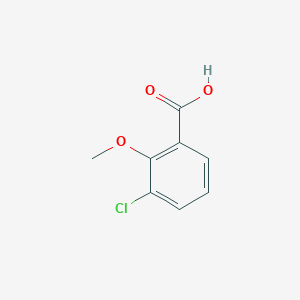

2,5-Bis(benzyloxy)benzoic acid is a chemical compound with the empirical formula C21H18O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 334.37 . The SMILES string representation is OC(=O)c1cc(OCc2ccccc2)ccc1OCc3ccccc3 . This provides a way to represent the structure of the chemical compound using ASCII strings.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

1. Lanthanide-Based Coordination Polymers

2,5-Bis(benzyloxy)benzoic acid (HL1) has been used in synthesizing lanthanide coordination compounds. These compounds are characterized for their photophysical properties and exhibit interesting features like bright green luminescence efficiencies and longer excited state lifetimes, making them potentially useful in light-harvesting applications and luminescence-based technologies (Sivakumar et al., 2011).

2. Liquid-Crystalline Structures

The derivative of this compound has been utilized in the formation of liquid-crystalline structures. These structures have potential applications in materials science, particularly in areas requiring controlled molecular alignment and self-assembly properties (Kishikawa et al., 2008).

3. Polymer Synthesis

In the field of polymer chemistry, this compound has been used as a building block for synthesizing hyperbranched polyesters. These polyesters have a range of molecular weights and branching degrees, suggesting potential applications in materials with specific mechanical or chemical properties (Blencowe et al., 2003).

4. Metal Ion Coordination

Studies have shown that this compound derivatives can effectively coordinate with metal ions at the air-water interface. This property is significant in the study of Langmuir-Blodgett films and has implications in the development of sensors and surface chemistry applications (Yang et al., 2011).

5. Luminescence in Dendrimers

In the field of luminescent materials, derivatives of this compound have been used in creating dendrimers with enhanced photoluminescence properties. These materials could be significant in developing new types of light-emitting devices and optical materials (Kim et al., 2008).

Safety and Hazards

When handling 2,5-Bis(benzyloxy)benzoic acid, it’s recommended to do so in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Relevant Papers There are several peer-reviewed papers related to this compound available at Sigma-Aldrich . These papers could provide more detailed information about the compound and its applications.

Mechanism of Action

Target of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position .

Mode of Action

The mode of action of 2,5-Bis(benzyloxy)benzoic acid involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitution, and oxidation . The compound’s benzylic hydrogens can be removed, resulting in a smaller energy gain and thus requiring less energy .

Biochemical Pathways

Benzylic compounds can influence various biochemical pathways through their ability to undergo reactions at the benzylic position .

Result of Action

The removal of a benzylic hydrogen can result in a smaller energy gain, which may influence various molecular and cellular processes .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name |

2,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIICUMJCMYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443244 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67127-91-7 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.